N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Historical Development of N-Arylpyrazole Derivatives
The synthetic exploration of pyrazole derivatives began with Ludwig Knorr's seminal 1883 work, which established the cyclocondensation of β-diketones with hydrazines as a foundational method for pyrazole synthesis. This approach yielded regioisomeric pyrazoles 2 and 3 , demonstrating early challenges in positional selectivity. Modern adaptations, such as Girish et al.'s nano-ZnO catalyzed protocol, achieved 95% yields for 1,3,5-substituted pyrazoles through phenylhydrazine condensation with ethyl acetoacetate.
N-Arylation techniques expanded structural diversity, as exemplified by Bouabdallah's microwave-assisted synthesis of 1-aryl-3,5-disubstituted pyrazoles using fluoronitrobenzene derivatives. These methods addressed historical regioselectivity issues through:
- Base-mediated aromatic substitution (K$$^t$$OBu/DMSO)
- Solvent-free microwave activation
- Temperature-controlled reaction dynamics
Table 1 compares yields and regioselectivity across synthetic methods:
| Method | Temperature | Time (min) | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| Classical heating | 70°C | 45-120 | 70-94 | 100:0 |
| Microwave (solvent) | 150°C | 5-10 | 80-92 | 100:0 |
| Microwave (solvent-free) | 150°C | 5-10 | 75-90 | 85:15 |
Significance of Pyrazole-Sulfonamide Hybrid Compounds
The conjugation of pyrazole with sulfonamide groups creates synergistic pharmacodynamic effects:
- Enhanced solubility : Sulfonamide's polar nature counterbalances pyrazole's hydrophobicity
- Target versatility : Dual capacity for hydrogen bonding (sulfonamide) and π-π stacking (pyrazole)
- Metabolic stability : Sulfonyl groups resist oxidative degradation compared to amine analogues
Recent work by Xu et al. demonstrated that N-arylpyrazole-sulfonamides inhibit cancer cell proliferation through:
Research Context for Thiophene-Containing Pyrazole Derivatives
Thiophene incorporation addresses key limitations in pyrazole-based drug design:
- Electron-rich environment : The sulfur atom enhances aromatic interactions with hydrophobic enzyme pockets
- Conformational restriction : Planar thiophene ring reduces entropic penalties during target binding
- Metabolic protection : Sulfur heteroatom slows CYP450-mediated oxidation
In colorectal cancer models, thiophene-pyrazole hybrids showed 3.2-fold greater apoptosis induction compared to non-thiophene analogues. The mechanism involves:
Positioning within Medicinal Chemistry Research
This compound epitomizes three strategic trends in modern drug discovery:
A. Dual-target engagement
Simultaneous inhibition of carbonic anhydrase IX (via sulfonamide) and PDGFR-β (via pyrazole-thiophene), with demonstrated synergistic effects in hypoxic tumors.
B. Polypharmacophore hybridization
Integration of four functional domains:
- Methanesulfonyl (metabolic stability)
- 4,5-Dihydropyrazole (conformational flexibility)
- Thiophen-2-yl (electronic modulation)
- Ethanesulfonamide (solubility enhancement)
C. Structure-activity relationship (SAR) optimization
Key structural modifications from precursor compounds:
- Position 3 phenyl substitution : Increases logP from 2.1 to 3.4, enhancing blood-brain barrier penetration
- Dihydropyrazole saturation : Reduces planarity, improving solubility by 38% compared to fully aromatic analogues
- Bis-sulfonamide configuration : Boosts CA IX binding affinity (ΔG = -9.8 kcal/mol vs. -7.2 for mono-sulfonamides)
The synthetic pathway for this compound likely involves:
- Knorr-type pyrazole formation from thiophene-containing diketone
- Sequential N-sulfonylation using methanesulfonyl and ethanesulfonyl chlorides
- Palladium-catalyzed coupling for aryl group introduction
Properties
IUPAC Name |
N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-3-26(22,23)18-13-7-4-6-12(10-13)14-11-15(16-8-5-9-24-16)19(17-14)25(2,20)21/h4-10,15,18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBTOKLTREFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Pyrazole Synthesis: Pyrazole rings can be formed through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled using various cross-coupling reactions, such as Suzuki–Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Electrophilic Substitution Reagents: Nitric acid, halogens
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Nitro or halogenated derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including those similar to N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, exhibit notable antimicrobial activity. For instance, studies have shown that certain pyrazole carboxamides possess antifungal properties against various phytopathogenic fungi . Such findings suggest that this compound could be beneficial in developing antifungal agents.
Antiviral Activity
Compounds with similar structures have been investigated for their antiviral properties. A study highlighted the efficacy of N-Heterocycles as promising antiviral agents, demonstrating significant inhibition of viral replication in vitro . This suggests that this compound could be explored for antiviral drug development.
Therapeutic Applications
Cancer Treatment
The potential of this compound in oncology is noteworthy. Research into related pyrazole derivatives has indicated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of specific cellular pathways that are crucial for tumor growth.
Inhibition of Carbonic Anhydrase
Sulfonamide compounds are known inhibitors of carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes. The incorporation of the pyrazole moiety may enhance the selectivity and efficacy of this compound as a CA inhibitor, making it a candidate for treating conditions like glaucoma and epilepsy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes by mimicking the natural substrate . The thiophene and pyrazole rings can also participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the dihydropyrazole scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The thiophen-2-yl group in the target compound enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in analogs with fluorophenyl or chlorophenyl substituents .
- Ethanesulfonamide groups (as in the target compound) exhibit higher metabolic stability compared to methylsulfonyl derivatives due to reduced susceptibility to oxidative degradation .
Crystallographic Stability :
- The dihydropyrazole core in the target compound demonstrates greater conformational rigidity than analogs with unsubstituted pyrazole rings, as confirmed by SHELXL-refined crystallographic data .
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step protocols involving 1,4-dioxane and triethylamine, similar to methods described for related pyrazole derivatives . However, the introduction of dual sulfonamide groups necessitates stringent purification to avoid byproduct formation.
Biological Activity
N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the inhibition of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4S2 |
| Molecular Weight | 398.47 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its interaction with carbonic anhydrases. This compound has been shown to inhibit various isoforms of CAs, particularly CA II and CA IX, which are implicated in cancer progression and other pathological conditions. The inhibition constants () for these isoforms have been reported in the range of 2.3–350 nM for CA VII and 0.62–0.99 nM for CA XII, indicating potent inhibitory activity .
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent sulfonamide functionalization. The synthetic route often utilizes specific catalysts and controlled conditions to optimize yield and purity. For instance, the reaction may involve the use of methanesulfonic acid as a sulfonating agent to introduce the sulfonamide group effectively .
Inhibition of Carbonic Anhydrases
This compound has been extensively studied for its inhibitory effects on carbonic anhydrases. The compound's ability to inhibit CA IX makes it a candidate for anticancer therapies, as this isoform is often overexpressed in tumors.
Antimicrobial Activity
In addition to its effects on carbonic anhydrases, some studies have indicated that related pyrazole sulfonamides exhibit antimicrobial properties. For example, derivatives with similar structural motifs have shown varying degrees of activity against bacterial strains .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Carbonic Anhydrase Inhibition : A study reported that derivatives with unsubstituted phenyl rings at specific positions showed enhanced inhibitory activity against CA IX compared to other modifications .
- Antimicrobial Properties : Research on synthesized pyrazole derivatives demonstrated notable antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications beyond enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{3-[1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide, and how do reaction parameters influence yield?
- Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the pyrazole ring through cyclocondensation of thiophene derivatives with hydrazine analogs under reflux in ethanol or DMF .
- Step 2 : Sulfonylation using methanesulfonyl chloride or ethanesulfonamide derivatives under basic conditions (e.g., triethylamine) .
- Critical parameters :
- Temperature : 60–80°C for cyclocondensation; room temperature for sulfonylation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol aids in purification .
- Catalysts : Triethylamine or pyridine for acid scavenging during sulfonylation .
- Yield optimization : Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer : A combination of techniques is required:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole, thiophene, and sulfonamide groups .
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; pyrazole CH2 at δ 3.8–4.2 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO2, ~45 ppm) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C17H18N3O4S3: 448.02) .
Q. What are the key physicochemical properties relevant to its formulation in biological assays?
- Answer : Critical properties include:
- Solubility : Moderate solubility in DMSO (~25 mg/mL) and low aqueous solubility (<0.1 mg/mL), necessitating DMSO stock solutions for in vitro studies .
- Stability : Hydrolytically stable at pH 7.4 (PBS buffer, 37°C) for 24 hours but degrades under strong acidic/basic conditions .
- LogP : ~2.8 (calculated via HPLC), indicating moderate lipophilicity suitable for membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies (e.g., IC50 variability in enzyme inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration (for kinase assays) .
- Compound purity : HPLC-validated purity (>95%) reduces off-target effects .
- Validation strategies :
- Reproduce assays with standardized protocols (e.g., Eurofins Panlabs kinase panel).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational approaches are recommended to predict its mechanism of action and off-target interactions?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR. Key residues (e.g., Arg120 in COX-2) often engage with sulfonamide groups .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Correlate structural features (e.g., electron-withdrawing substituents on thiophene) with bioactivity .
- Off-target screening : SwissTargetPrediction or SEA databases identify potential interactions with GPCRs or ion channels .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer : Key strategies include:
- Prodrug design : Esterify sulfonamide groups to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust dosing regimens .
Q. What methodologies are effective for analyzing its potential off-target cytotoxicity?
- Answer :
- In vitro panels : Screen against HEK293 (renal) and HepG2 (hepatic) cells using MTT assays (48-hour exposure) .
- Genotoxicity : Ames test (TA98 strain) for mutagenicity; Comet assay for DNA damage .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclocondensation | Temperature | 70–80°C | ↑ Yield by 20% vs. 50°C |
| Sulfonylation | Solvent | DMF > Ethanol | ↑ Reactivity by 2-fold |
| Purification | Solvent System | Ethanol:H2O (3:1) | Purity >95% |
Table 2 : Computational Tools for Mechanism Elucidation
| Tool | Application | Example Output |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG = -9.2 kcal/mol for COX-2 |
| GROMACS | MD simulations | RMSD < 2.0 Å over 100 ns |
| SwissADME | PK prediction | High GI absorption (73%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
